(2R,3R,4S,5R)-2-[2-chloro-6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
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Overview
Description
The compound (2R,3R,4S,5R)-2-[2-chloro-6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a synthetic nucleoside analog
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-[2-chloro-6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine ring system, chlorination, and the introduction of the hydroxyethylamino group. The final step involves the coupling of the purine derivative with a protected sugar moiety, followed by deprotection to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of specialized equipment and processes to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (2R,3R,4S,5R)-2-[2-chloro-6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new nucleoside analogs with potential therapeutic applications.
Biology
In molecular biology, the compound is used in studies involving nucleic acid interactions and enzyme mechanisms. It can be incorporated into DNA or RNA to investigate the effects of specific modifications on biological processes.
Medicine
In medicine, the compound has been explored for its potential as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a promising candidate for the development of new therapeutic drugs.
Industry
In the industrial sector, the compound is used in the production of specialized chemicals and materials. Its unique structure and reactivity make it valuable for various applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-[2-chloro-6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid synthesis and function, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include DNA and RNA polymerases, as well as other enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral agent.
Zidovudine: An antiretroviral medication used to treat HIV.
Gemcitabine: A nucleoside analog used in chemotherapy.
Uniqueness
The uniqueness of (2R,3R,4S,5R)-2-[2-chloro-6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol lies in its specific structural features, such as the presence of the chloro and hydroxyethylamino groups. These modifications can enhance its biological activity and selectivity compared to other nucleoside analogs.
Properties
Molecular Formula |
C12H16ClN5O5 |
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Molecular Weight |
345.74 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[2-chloro-6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H16ClN5O5/c13-12-16-9(14-1-2-19)6-10(17-12)18(4-15-6)11-8(22)7(21)5(3-20)23-11/h4-5,7-8,11,19-22H,1-3H2,(H,14,16,17)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
RDZDHAJEWMXENA-IOSLPCCCSA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)NCCO |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)NCCO |
Origin of Product |
United States |
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